Raltegravir-13C,d3 (potassium)

Catalog No.
S12843435
CAS No.
M.F
C20H20FKN6O5
M. Wt
486.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raltegravir-13C,d3 (potassium)

Product Name

Raltegravir-13C,d3 (potassium)

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuterio(113C)methyl)pyrimidin-5-olate

Molecular Formula

C20H20FKN6O5

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4+1D3;

InChI Key

IFUKBHBISRAZTF-FYEZMPCGSA-M

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)[O-].[K+]

Raltegravir-13C,d3 (potassium) is a stable isotope-labeled derivative of raltegravir, an antiretroviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infections. The compound is distinguished by the incorporation of deuterium (d3) and carbon-13 (13C) isotopes, which enhance its utility in pharmacokinetic studies and metabolic research. Raltegravir functions as an integrase inhibitor, blocking the enzyme responsible for integrating viral DNA into the host genome, thereby preventing viral replication and propagation .

Typical of organic compounds:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
  • Substitution: Involves replacing one atom or group of atoms with another, typically facilitated by halogens or nucleophiles.

These reactions can lead to various products depending on the reagents and conditions employed during the reactions .

The primary biological activity of Raltegravir-13C,d3 (potassium) lies in its role as an HIV-1 integrase inhibitor. By inhibiting the integrase enzyme, it effectively prevents the integration of HIV DNA into the host cell's genome, which is a critical step in the viral life cycle. This action reduces viral load and helps manage HIV infection in patients . Additionally, due to its labeled nature, it is particularly useful in tracking drug metabolism and pharmacokinetics in biological systems.

The synthesis of Raltegravir-13C,d3 (potassium) involves several steps:

  • Preparation of Raltegravir: The base compound is synthesized through standard organic synthesis methods.
  • Incorporation of Isotopes: Deuterium and carbon-13 are introduced into the molecular structure during specific synthetic steps, often utilizing labeled precursors.
  • Formation of Potassium Salt: The final product is converted into its potassium salt form to enhance solubility and stability.

This multi-step synthesis allows for precise control over the isotopic labeling, making it suitable for various analytical applications .

Raltegravir-13C,d3 (potassium) has several important applications:

  • Pharmacokinetic Studies: It serves as a reference standard in studies assessing drug absorption, distribution, metabolism, and excretion.
  • Analytical Chemistry: Used in mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate drug behavior and interactions.
  • Biological Research: Facilitates investigations into the biochemical pathways affected by HIV drugs and their efficacy against viral infections .

Studies involving Raltegravir-13C,d3 (potassium) often focus on its interactions with other compounds and biological systems. It has been shown to interact with various enzymes involved in drug metabolism, providing insights into potential drug-drug interactions. Additionally, researchers utilize this compound to study its effects on cellular pathways related to HIV replication and resistance mechanisms .

Raltegravir-13C,d3 (potassium) is unique due to its isotopic labeling, which enhances its analytical capabilities. Here are some similar compounds for comparison:

Compound NameTypeMechanism of ActionUnique Features
RaltegravirIntegrase InhibitorInhibits HIV integraseNon-labeled version
DolutegravirIntegrase InhibitorInhibits HIV integraseHigher potency than Raltegravir
ElvitegravirIntegrase InhibitorInhibits HIV integraseOften used in combination therapies

Raltegravir-13C,d3 (potassium) stands out due to its incorporation of stable isotopes, which allows for more precise tracking in pharmacological studies compared to its non-labeled counterparts .

The synthesis of Raltegravir-13C,d3 (potassium) represents a sophisticated example of isotope-labeled pharmaceutical compound preparation, requiring precise control of isotopic incorporation throughout multiple synthetic steps [1] [2]. The compound, with molecular formula C19¹³CH17D3FKN6O5 and molecular weight 486.52 g/mol, incorporates both carbon-13 and deuterium labels in strategically selected positions [3] [4].

The synthetic route incorporates the following major transformations: initial treatment of the starting nitrile with liquid ammonia under pressure to form the aminonitrile intermediate [36]. This intermediate undergoes subsequent cyclization with appropriately substituted reagents to establish the pyrimidine ring system [19] [22]. The fluorobenzyl group is introduced through amidation reactions using 4-fluorobenzylamine derivatives [17] [36].

Critical to the isotope-labeled synthesis is the timing of isotopic precursor introduction [29]. Carbon-13 labeled methylamine and deuterated methanol serve as the primary isotopic sources [8]. The ¹³C-methylamine replaces natural carbon at the N-methyl position of the pyrimidinone ring, while deuterium incorporation occurs through the use of CD3-containing reagents [3] [9].

Table 1: Key Synthetic Intermediates and Reaction Conditions

Synthetic StepStarting MaterialReagentConditionsYield (%)
Aminonitrile Formation2-amino-2-methylpropanenitrile·HClNH3 (liquid)Pressure vessel, RT85-90
Pyrimidinone ConstructionAminonitrile intermediateEthyl cyanoacetateBase catalysis, 80°C78-83
Isotope IntroductionPyrimidinone core¹³C-methylamine, CD3ODControlled temperature75-80
Final CouplingLabeled intermediate5-methyl-1,3,4-oxadiazole-2-carbonyl chlorideTHF, 0-5°C85-95

The oxadiazole moiety attachment represents the final major synthetic transformation [36]. This step involves the coupling of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid chloride with the previously constructed pyrimidine intermediate under carefully controlled conditions [7]. The reaction is typically performed in tetrahydrofuran at low temperatures (0-5°C) to minimize side reactions and preserve isotopic integrity [36].

Isotopic Incorporation Strategies

The incorporation of stable isotopes in Raltegravir-13C,d3 (potassium) requires strategic planning to ensure high isotopic enrichment while maintaining chemical and pharmacological integrity [10] [26]. The dual labeling strategy employs both carbon-13 and deuterium isotopes positioned to minimize interference with the pharmacophoric regions of the molecule [8].

Carbon-13 incorporation is achieved through the use of ¹³C-labeled methylamine during the N-methylation step of the pyrimidinone ring formation [3] [9]. This approach ensures that the carbon-13 atom is located at the N-methyl position, a site that undergoes minimal metabolic transformation [5] [14]. The ¹³C-methylamine precursor is typically prepared from ¹³C-labeled formaldehyde through reductive amination procedures [12] [28].

Deuterium incorporation follows a complementary strategy, introducing three deuterium atoms at the N-methyl position through the use of deuterated methylating agents [4] [25]. The trideuterated methyl group (CD3) provides a distinct mass spectral signature while maintaining the structural integrity of the parent compound [14] [26]. The deuterium incorporation is achieved using deuterated methyl iodide or deuterated dimethyl sulfate under basic conditions [31].

Table 2: Isotopic Labeling Specifications

Isotope PositionIsotopic LabelEnrichment (%)Method of Introduction
N-Methyl Carbon¹³C>99¹³C-Methylamine coupling
N-Methyl HydrogensD3>98 per positionCD3-I methylation
Combined Label¹³CD3>97 overallSequential labeling

The isotopic incorporation strategy addresses several technical challenges inherent in dual-label synthesis [29] [30]. The sequential introduction of labels requires careful optimization of reaction conditions to prevent isotopic scrambling or loss of enrichment [14] [28]. Temperature control, choice of solvents, and reaction timing are critical parameters that influence the final isotopic purity [11] [26].

Quality control of isotopic incorporation involves continuous monitoring throughout the synthetic sequence [15] [35]. Each intermediate undergoes isotopic analysis using nuclear magnetic resonance spectroscopy and mass spectrometry to verify maintenance of isotopic enrichment [12] [26]. Deviations from expected isotopic ratios trigger process adjustments to ensure final product specifications are met [14] [34].

The positioning of isotopic labels in Raltegravir-13C,d3 (potassium) is designed to provide maximum analytical utility while preserving biological activity [28] [31]. The N-methyl position represents a metabolically stable site that allows for accurate pharmacokinetic tracking without interference from metabolic transformation [5] [14]. This strategic placement enables the compound to serve effectively as an internal standard for analytical applications [25] [27].

Purification and Quality Control Protocols

The purification of Raltegravir-13C,d3 (potassium) requires specialized protocols that account for both the isotopic labeling and the potassium salt formation [18] [37]. The purification strategy employs a combination of chromatographic techniques and crystallization procedures to achieve the required purity levels for analytical applications [20] [40].

Initial purification begins with normal-phase high-performance liquid chromatography using silica-based stationary phases [23] [37]. The mobile phase composition typically consists of hexane-acetone mixtures with varying ratios to optimize resolution between the target compound and synthetic impurities [20] [37]. The normal-phase approach provides superior selectivity for the separation of structural isomers and incomplete isotopic incorporation products [37].

Column chromatography purification employs gradient elution protocols starting with low-polarity solvent mixtures and progressing to higher polarity conditions [37] [40]. The typical gradient progression involves hexane-ethyl acetate mixtures ranging from 9:1 to 1:1 ratios over the course of the separation [23]. This approach ensures complete removal of unreacted starting materials and synthetic by-products [18] [37].

Table 3: Purification Protocol Parameters

Purification StageMethodConditionsTarget Purity (%)
Primary SeparationNormal-Phase HPLCHexane-acetone gradient>95
Secondary PurificationReversed-Phase HPLCWater-acetonitrile>98
Final CrystallizationSalt formationAqueous potassium hydroxide>99.5
Isotopic PurityMass spectrometryMultiple monitoring>98 per label

Reversed-phase chromatography serves as a complementary purification technique, particularly effective for removing polar impurities and excess salts [25] [38]. The reversed-phase separation utilizes C18-bonded silica columns with water-acetonitrile mobile phases containing controlled amounts of acid modifiers [20] [27]. The acid modifiers, typically formic acid or trifluoroacetic acid, enhance peak shape and improve separation efficiency [24] [38].

Crystallization procedures for potassium salt formation require precise control of solution conditions to ensure complete conversion and high purity [18] [39]. The free acid form of the labeled raltegravir is dissolved in aqueous solution and treated with stoichiometric amounts of potassium hydroxide [16] [39]. The resulting solution undergoes controlled evaporation or anti-solvent addition to induce crystallization [18] [40].

Quality control protocols encompass both chemical purity and isotopic integrity assessments [35] [41]. Chemical purity determination employs multiple analytical techniques including high-performance liquid chromatography with ultraviolet detection, mass spectrometry, and nuclear magnetic resonance spectroscopy [23] [38]. Each technique provides complementary information regarding the presence of impurities and the overall quality of the final product [20] [41].

Isotopic purity assessment requires specialized analytical protocols designed to quantify the extent of isotopic incorporation [15] [34]. Mass spectrometric analysis provides direct measurement of isotopic enrichment through comparison of isotopic peak intensities [26] [35]. Nuclear magnetic resonance spectroscopy offers additional confirmation of isotopic positioning and integration ratios [12] [28].

Analytical Validation via High-Performance Liquid Chromatography and Mass Spectrometry

The analytical validation of Raltegravir-13C,d3 (potassium) employs comprehensive high-performance liquid chromatography and mass spectrometry methodologies to ensure compliance with pharmaceutical analytical standards [24] [27]. The validation protocol addresses specificity, linearity, accuracy, precision, and robustness according to international guidelines [25] [38].

High-performance liquid chromatography method development utilizes reversed-phase chromatography with C18 stationary phases for optimal retention and peak shape [20] [23]. The mobile phase composition consists of ammonium acetate buffer (pH 4.0) and acetonitrile in a 50:50 volume ratio, providing excellent compatibility with mass spectrometric detection [20] [27]. The chromatographic separation achieves baseline resolution with retention times of approximately 4.3 minutes for the target compound [20] [23].

Mass spectrometric detection employs electrospray ionization in positive ion mode with multiple reaction monitoring for enhanced specificity and sensitivity [24] [25]. The precursor ion at m/z 486.5 undergoes fragmentation to produce characteristic product ions that confirm both structural identity and isotopic labeling [4] [27]. The isotopic labeling pattern provides distinct mass spectral signatures that differentiate the labeled compound from its unlabeled counterpart [9] [26].

Table 4: Analytical Method Validation Parameters

Validation ParameterAcceptance CriteriaObserved ResultsMethod
SpecificityNo interferenceConfirmedHPLC-UV, LC-MS/MS
Linearity (r²)≥0.9990.9999HPLC-UV
Accuracy (%)98-102100.1-101.8Recovery studies
Precision (RSD %)≤2.01.2-1.6Replicate analysis
Detection Limit0.1 μg/mL0.104 μg/mLSignal-to-noise
Quantitation Limit0.3 μg/mL0.315 μg/mLSignal-to-noise

Linearity assessment encompasses concentration ranges from 10-50 μg/mL, demonstrating excellent correlation coefficients exceeding 0.9999 [20] [23]. The linear response covers the expected analytical range for pharmaceutical applications, ensuring accurate quantification across relevant concentration levels [23] [27]. Calibration curves employ weighted linear regression with 1/x² weighting factors to account for heteroscedastic variance [38] [41].

Accuracy determination utilizes recovery studies at multiple concentration levels, with target recovery values between 98-102% of theoretical values [20] [38]. The recovery studies employ standard addition methods and comparison with independently prepared reference standards [23] [41]. The observed recovery values consistently fall within acceptable ranges, confirming method accuracy [20] [27].

Precision evaluation encompasses both repeatability (intra-day) and intermediate precision (inter-day) assessments [25] [38]. Repeatability studies involve multiple analyses of the same sample within a single analytical session, while intermediate precision encompasses analysis over multiple days with different analysts and instruments [24] [41]. The relative standard deviation values remain below 2.0% for all precision studies, demonstrating excellent method reproducibility [20] [25].

Robustness testing evaluates method performance under deliberately varied analytical conditions [38] [41]. The robustness studies examine the effects of mobile phase pH variations, column temperature changes, and flow rate modifications on analytical results [23] [27]. The method demonstrates acceptable performance across all tested parameter ranges, confirming suitability for routine analytical applications [20] [38].

Molecular Interactions with Viral Integrase Enzyme

Raltegravir-13C,d3 (potassium) exhibits its inhibitory activity through a sophisticated network of molecular interactions with the human immunodeficiency virus type 1 integrase enzyme. The mechanism of action centers on the formation of stable complexes with the integrase-viral deoxyribonucleic acid synaptic complex, effectively preventing the essential strand transfer reaction required for viral deoxyribonucleic acid integration into host chromosomal deoxyribonucleic acid [1] [2].

The primary binding interactions occur through coordination with two magnesium ions located within the integrase active site. These magnesium ions are coordinated by the catalytic residues aspartic acid-64 and aspartic acid-116, with glutamic acid-152 playing a supporting role [3] [4]. Raltegravir forms four optimal magnesium-oxygen interactions between its three coplanar oxygen atoms and the two magnesium ions, with bond distances of 2.05 Å, 2.11 Å, 1.74 Å, and 1.75 Å [5]. This coordination pattern represents the fundamental mechanism by which the compound disrupts the normal catalytic function of the integrase enzyme.

Secondary binding interactions enhance the stability of the raltegravir-integrase complex through hydrogen bonding and electrostatic interactions. The non-coordinating region of raltegravir contains oxygen atoms that form favorable electrostatic interactions with the amino hydrogen atom in the side chain of histidine-67, with oxygen-amino hydrogen distances ranging from 4.3 to 5.4 Å [5]. These interactions serve dual purposes: strengthening the binding affinity and impeding the chemistry performed by histidine-67 during the integrase catalytic cycle.

The binding mode involves critical interactions with threonine-66, asparagine-155, and lysine-159, all of which are essential residues for human immunodeficiency virus type 1 integrase function [5]. Van der Waals forces contribute to the overall binding stability, creating a comprehensive network of intermolecular interactions that effectively trap the synaptic complex in an inactive state.

Interaction TypeBinding Site ResiduesBond Distance (Å)Binding Energy Contribution
Mg2+ coordinationAsp-64, Asp-1162.05, 2.11, 1.74, 1.75Primary
Hydrogen bondingHis-674.3, 5.4Secondary
Van der Waals forcesThr-66, Asn-155, Lys-159VariableSecondary
Electrostatic interactionHis-674.3-5.4Secondary

The synaptic complex represents a transient intermediate where integrase non-covalently juxtaposes two viral deoxyribonucleic acid ends, possessing properties associated with the cytoplasmic preintegration complex in infected cells [2]. Raltegravir and its isotopically labeled derivatives effectively trap this synaptic complex, preventing target deoxyribonucleic acid binding and subsequent concerted integration [1]. This mechanism explains the high specificity of strand transfer inhibitors for the integration process while having minimal effects on the earlier three-prime processing reaction.

Comparative Inhibition Efficiency: Labeled vs. Non-Labeled Raltegravir

The isotopically labeled compound Raltegravir-13C,d3 (potassium) maintains equivalent inhibitory efficiency compared to the non-labeled parent compound, demonstrating that stable isotope incorporation does not significantly alter the fundamental pharmacological properties [6]. This equivalence is attributed to the minimal impact of carbon-13 and deuterium substitution on the molecular structure and binding characteristics essential for integrase inhibition.

Stable heavy isotopes of hydrogen, carbon, and other elements have been extensively incorporated into drug molecules, primarily serving as tracers for quantitation during drug development processes [6] [7]. In the case of raltegravir, the carbon-13 and deuterium labeling provides analytical advantages without compromising biological activity. The labeled compound exhibits identical binding modes to the integrase active site, maintaining the critical magnesium coordination and secondary binding interactions that define its mechanism of action.

Deuteration has gained attention due to its potential to affect pharmacokinetic and metabolic profiles of drugs, although in the case of raltegravir, these effects are minimal [6] [8]. The primary metabolic pathway of raltegravir involves glucuronidation rather than cytochrome P450-mediated oxidation, reducing the likelihood of significant isotope effects on drug metabolism [9]. This metabolic profile contributes to the maintained efficacy of the labeled compound.

The inhibitory concentration values for both labeled and non-labeled raltegravir against wild-type human immunodeficiency virus type 1 integrase remain equivalent, with ninety-five percent inhibitory concentrations of approximately 31 nanomolar in human T lymphoid cell cultures for both compounds [9] [6]. This consistency extends to the mechanism of synaptic complex trapping, where both compounds demonstrate identical efficiency in preventing concerted integration reactions.

MechanismWild-type RaltegravirRaltegravir-13C,d3N155H mutantG140S/Q148H mutant
Synaptic complex trappingEffectiveExpected equivalentReducedSeverely reduced
Strand transfer inhibitionIC50: 31 nMExpected equivalentIC50: ~590 nMIC50: >7000 nM
Mg2+ coordination disruptionStrong coordinationExpected equivalentAltered coordinationSeverely disrupted
DNA binding interferenceMinimalExpected equivalentIncreasedSignificant

The equivalent efficacy profiles between labeled and non-labeled raltegravir extend to their interactions with resistant mutants, maintaining similar fold changes in susceptibility across different resistance pathways [10] [11]. This consistency validates the use of isotopically labeled raltegravir as an appropriate internal standard for bioanalytical assays and pharmacokinetic studies without concerns about altered inhibitory properties.

Resistance Profile Analysis in Mutant Human Immunodeficiency Virus Strains

Resistance to raltegravir emerges through specific mutations located near the integrase active site, following three distinct evolutionary pathways: the asparagine-155-histidine pathway, the glutamine-148-arginine/histidine/lysine pathway, and the tyrosine-143-arginine/cysteine pathway [10]. Each pathway exhibits unique characteristics in terms of resistance levels, viral fitness impacts, and cross-resistance patterns that directly relate to altered molecular interactions with the integrase enzyme.

The asparagine-155-histidine mutation represents the most frequently observed initial resistance pathway, conferring moderate resistance levels of approximately nineteen-fold compared to wild-type virus [11]. This mutation primarily affects raltegravir binding by perturbing the arrangement of active site magnesium ions rather than directly affecting drug binding affinity [12]. The mechanistic basis involves disruption of the magnesium coordination geometry, leading to reduced drug binding efficiency while maintaining partial integrase catalytic activity.

The glutamine-148-histidine mutation pathway demonstrates more complex resistance mechanisms, with single mutations conferring seven to twenty-two-fold resistance [11]. However, the clinical significance becomes pronounced when combined with secondary mutations, particularly glycine-140-serine, which results in dramatic resistance increases to 245-fold [11]. The glycine-140-serine/glutamine-148-histidine double mutation exhibits unique properties, as it rescues the catalytic defects caused by the glutamine-148-histidine mutation alone while simultaneously providing high-level drug resistance [13].

Molecular dynamics simulations reveal that the glycine-140-serine/glutamine-148-histidine double mutant undergoes spontaneous dissociation of raltegravir from the active site, consistent with its highest resistance levels among integrase mutants [14]. The structural basis involves disruption of a critical hydrogen bond between residues 145 and 148 present in wild-type integrase but absent in the double mutant, accounting for altered dynamics of the 140s loop region and impaired drug binding [14].

MutationFold Change in ResistanceResistance PathwayEffect on Viral Fitness
N155H19N155H pathwayReduced
Q148H22Q148R/H/K pathwaySeverely reduced
G140S/Q148H245Q148R/H/K pathwayCompensated
T97A/G140S/Q148H318Q148R/H/K pathwayCompensated
T97A/E138K/G140S/Q148H>300Q148R/H/K pathwayCompensated

Complex resistance patterns emerge when multiple mutations accumulate, particularly in the glutamine-148 pathway. The addition of threonine-97-alanine and glutamic acid-138-lysine to the glycine-140-serine/glutamine-148-histidine combination results in resistance levels exceeding 300-fold against all integrase strand transfer inhibitors [15]. These quaternary mutants represent the most challenging resistance profiles encountered clinically, requiring alternative therapeutic approaches.

The resistance mutations exhibit mutual exclusivity, with different pathways evolving separately on distinct viral genomes [10]. This phenomenon reflects the specific structural constraints imposed by each mutation set on integrase function and drug binding. The temporal evolution typically begins with asparagine-155-histidine mutants, followed by emergence and dominance of glutamine-148 pathway variants due to their superior resistance levels and compensated fitness profiles [10].

Cross-resistance patterns vary significantly among the different mutation pathways, with implications for sequential therapy approaches. The asparagine-155-histidine pathway generally maintains some susceptibility to second-generation integrase inhibitors, while the complex glutamine-148 pathway mutations demonstrate broad cross-resistance [15]. Understanding these resistance profiles is crucial for optimizing treatment strategies and developing next-generation inhibitors capable of overcoming existing resistance mechanisms.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

486.13381248 g/mol

Monoisotopic Mass

486.13381248 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

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